molecular formula C7H10O5S B13196148 Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide

Cat. No.: B13196148
M. Wt: 206.22 g/mol
InChI Key: XISKBVBJUVDEAA-UHFFFAOYSA-N
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Description

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is a chemical compound with the molecular formula C7H10O5S and a molecular weight of 206.22 g/mol This compound is characterized by its unique spiro structure, which includes an oxathiane ring fused with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur atoms, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or thioesters.

Scientific Research Applications

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spiro structures.

    Biology: The compound can be used in studies involving enzyme inhibition, as its unique structure may interact with specific biological targets.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide exerts its effects is largely dependent on its interaction with molecular targets. The oxathiane ring and carboxylate group can interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the ring can undergo redox reactions, influencing oxidative stress pathways. These interactions can modulate various biochemical processes, making the compound useful in research focused on enzyme inhibition and redox biology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide is unique due to its specific combination of an oxathiane ring and a carboxylate group. This structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility makes it a valuable compound in both chemical synthesis and biological research.

Properties

Molecular Formula

C7H10O5S

Molecular Weight

206.22 g/mol

IUPAC Name

methyl 6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C7H10O5S/c1-11-6(8)5-7(12-5)2-3-13(9,10)4-7/h5H,2-4H2,1H3

InChI Key

XISKBVBJUVDEAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCS(=O)(=O)C2

Origin of Product

United States

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